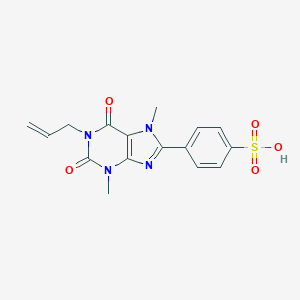

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine

Description

Context within Xanthine (B1682287) Derivative Research

The study of xanthine derivatives has a rich history, rooted in the investigation of naturally occurring alkaloids such as caffeine (B1668208) (1,3,7-trimethylxanthine) and theophylline (B1681296) (1,3-dimethylxanthine). nih.gov These compounds are known for their stimulant effects, which are primarily mediated by their ability to act as antagonists at adenosine (B11128) receptors. nih.gov Adenosine is a ubiquitous signaling molecule that plays a crucial role in regulating a wide array of physiological processes. There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. nih.gov

Early research with natural xanthines like caffeine and theophylline was limited by their lack of selectivity, as they block multiple adenosine receptor subtypes with similar potency. nih.gov This non-selectivity makes it challenging to dissect the specific roles of individual receptor subtypes. Consequently, a significant focus of medicinal chemistry has been the synthesis of novel xanthine derivatives with improved affinity and selectivity for a particular adenosine receptor subtype. nih.gov

The development of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine represents a specific branch of this research focused on creating water-soluble adenosine receptor antagonists. usbio.net Many potent and selective xanthine-based antagonists are highly lipophilic (fat-soluble), which can limit their utility in certain experimental settings, particularly in aqueous-based in vitro assays or when direct administration into the bloodstream is required without the use of organic solvents. nih.govusbio.net The introduction of a charged sulfonate group onto the phenyl ring at the 8-position of the xanthine core significantly increases the water solubility of the molecule. usbio.net This modification, however, often comes at the cost of reduced potency compared to their non-sulfonated counterparts. usbio.net

Overview of its Significance as a Pharmacological Probe

The primary significance of this compound in academic research lies in its utility as a pharmacological probe, specifically as a weak, water-soluble antagonist of the A2 adenosine receptor. usbio.netscbt.com Its water solubility is a key feature, allowing for its use in experimental systems where the poor solubility of other potent antagonists would be a confounding factor. usbio.net

As a pharmacological probe, it is used to investigate the physiological and pathophysiological roles of A2A adenosine receptors. By blocking the action of adenosine at these receptors, researchers can elucidate the downstream effects that are normally mediated by this signaling pathway. Its use has been noted in the context of neurological research, including studies related to conditions such as stroke and Parkinson's disease, where A2A receptors are a key target of investigation.

While more potent and selective A2A antagonists exist, the specific combination of water solubility and A2 receptor antagonism makes this compound a valuable tool for specific experimental questions where these properties are paramount.

Detailed Research Findings

The pharmacological profile of this compound has been characterized in scientific literature, providing insights into its affinity for adenosine receptors. The following table summarizes the binding affinities (Ki values) of this compound and related xanthine derivatives for A1 and A2 adenosine receptors. A lower Ki value indicates a higher binding affinity.

| Compound | A1 Receptor Ki (nM) | A2 Receptor Ki (nM) |

|---|---|---|

| 1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine | 14,000 | 9,400 |

| Theophylline | 14,000 | 14,000 |

| Caffeine | 25,000 | 45,000 |

| 1,3-Dipropyl-8-(p-sulfophenyl)xanthine | 1,100 | 800 |

The data indicates that 1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine is a relatively weak antagonist at both A1 and A2 adenosine receptors, with Ki values in the micromolar range. nih.gov It exhibits a slight preference for the A2 receptor over the A1 receptor. nih.gov In comparison to the non-selective antagonist theophylline, it shows a modest increase in potency at the A2 receptor. nih.gov The related compound, 1,3-dipropyl-8-(p-sulfophenyl)xanthine, demonstrates significantly higher potency at both receptor subtypes. nih.gov The introduction of the p-sulfoaryl substituent, while conferring water solubility, generally leads to a reduction in potency compared to their non-polar 8-phenyl counterparts. nih.govusbio.net

Structure

3D Structure

Properties

IUPAC Name |

4-(3,7-dimethyl-2,6-dioxo-1-prop-2-enylpurin-8-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5S/c1-4-9-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)10-5-7-11(8-6-10)26(23,24)25/h4-8H,1,9H2,2-3H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMZOKMMANFJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)O)N(C(=O)N(C2=O)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274303 | |

| Record name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149981-25-9 | |

| Record name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine

The construction of this compound is typically achieved through a multi-step process that involves building upon the pre-existing xanthine (B1682287) framework. The key steps are the introduction of the allyl group at the N1 position and the subsequent sulfonation of an 8-phenyl substituent.

The synthesis of the target compound begins with the alkylation of a suitable xanthine precursor, most commonly theobromine (B1682246) (3,7-dimethylxanthine). Theobromine possesses two potential sites for N-alkylation, but under alkaline conditions, the reaction preferentially occurs at the N1 position due to the higher nucleophilicity of the corresponding anion compared to the N9 position. nih.gov

The reaction is a nucleophilic substitution (SN2) where the theobromine anion attacks an allylic electrophile, typically allyl bromide. wordpress.com Various reaction conditions have been explored to optimize this alkylation. The choice of solvent and base is critical to the reaction's success and yield. Polar aprotic solvents like N,N-dimethylformamide (DMF) are often employed. nih.govwordpress.com The base serves to deprotonate the N1 position, enhancing its nucleophilicity. wordpress.com Common bases include sodium hydroxide (B78521) and potassium carbonate. nih.govwordpress.com To avoid competitive side reactions, such as the base acting as a nucleophile itself, non-nucleophilic strong bases like sodium hydride have also been suggested. wordpress.com Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times compared to conventional heating methods. nih.govresearchgate.net

The product of this initial step is 1-allyl-3,7-dimethylxanthine (B15131428). chemicalbook.com

Table 1: Comparison of Alkylation Conditions for Theobromine

| Parameter | Conventional Heating | Microwave Irradiation |

| Solvent | Ethanol-water, DMF nih.govwordpress.com | DMF nih.gov |

| Base | NaOH, K2CO3 nih.govwordpress.com | K2CO3 nih.gov |

| Reaction Time | 8-24 hours nih.govwordpress.com | Significantly shorter nih.gov |

| Yield | Lower (e.g., ~10-30%) wordpress.com | Higher nih.gov |

| By-products | Potential for O-alkylation and ring opening nih.gov | Minimized nih.gov |

This table provides a generalized comparison based on findings in the literature. Actual results may vary based on specific reagents and conditions.

Following the successful alkylation of the xanthine core, the next key transformation is the introduction of the sulfonic acid group onto an 8-phenyl substituent. This is typically achieved after the 8-phenyl group is already attached to the xanthine core. The general strategy involves the sulfonation of 1-allyl-3,7-dimethyl-8-phenylxanthine.

Sulfonation is an electrophilic aromatic substitution reaction. A common reagent for this purpose is chlorosulfonic acid. biointerfaceresearch.com The reaction introduces a sulfonate group (-SO₃H) onto the phenyl ring. The primary reason for this modification is to significantly increase the aqueous solubility of the otherwise poorly soluble 8-phenylxanthine (B3062520) derivatives. biointerfaceresearch.comnih.gov The resulting product is 4-(1-allyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)benzenesulfonic acid, also known as this compound. clearsynth.com The synthesis is often completed by neutralization with a base like sodium hydroxide to form the more stable sodium salt.

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is dictated by its functional groups: the heterocyclic xanthine system, the reactive allyl double bond, and the sulfonic acid group on the phenyl ring.

The xanthine core itself is a product of oxidation in biological systems, where hypoxanthine (B114508) is oxidized to xanthine, and then to uric acid, a reaction catalyzed by the enzyme xanthine oxidase. acs.orgwikipedia.orgnih.gov This enzyme utilizes a molybdenum cofactor in its active site. acs.orgwikipedia.org The mechanism involves the incorporation of an oxygen atom from water, not from molecular oxygen. wikipedia.orgnih.gov

In a laboratory setting, the xanthine moiety can be oxidized using common chemical oxidizing agents. For instance, reagents like potassium permanganate (B83412) or hydrogen peroxide can be used. Such reactions can lead to the formation of various oxidized derivatives, depending on the reaction conditions and the specific oxidant used.

The xanthine structure can undergo reduction reactions. Common reducing agents like sodium borohydride (B1222165) can be employed to yield reduced xanthine derivatives. The specific products formed would depend on the reaction conditions and the substrate's exact structure, but this reactivity provides a pathway for creating derivatives with modified heterocyclic cores.

The structure of this compound offers several sites for nucleophilic substitution, providing avenues for extensive derivatization.

At the Allyl Group: The double bond in the allyl group is susceptible to electrophilic addition, but the group as a whole can also participate in nucleophilic substitution reactions. Reagents such as sodium azide (B81097) or various thiol compounds can be used to displace the xanthine core, although this would lead to the loss of the N1-allyl linkage.

At the Sulfonyl Group: The sulfonate group on the phenyl ring can be converted into a more reactive sulfonyl chloride. This sulfonyl chloride is an excellent electrophile for nucleophilic attack by amines (primary or secondary) or alcohols. This reaction pathway is a powerful method for synthesizing a wide array of sulfonamide and sulfonate ester derivatives, respectively. biointerfaceresearch.com The reaction between a sulfonyl chloride derivative and an amine is a standard method for forming sulfonamides, often carried out in the presence of a base like pyridine (B92270) in a solvent such as DMF. biointerfaceresearch.com

Table 2: Potential Derivatization via Nucleophilic Substitution

| Functional Group | Reagent Type | Resulting Derivative |

| Sulfonyl Chloride (from Sulfonic Acid) | Primary/Secondary Amines | Sulfonamides biointerfaceresearch.com |

| Sulfonyl Chloride (from Sulfonic Acid) | Alcohols/Phenols | Sulfonate Esters biointerfaceresearch.com |

| Allyl Group | Thiols, Azides | Thioethers, Alkyl Azides |

This table outlines general reactivity patterns for creating derivatives from the parent compound.

Molecular Mechanisms of Action

Adenosine (B11128) Receptor Antagonism

Adenosine receptors are a class of G protein-coupled receptors that play crucial roles in a wide array of physiological processes. The antagonism of these receptors by xanthine (B1682287) derivatives is a well-established pharmacological principle.

General structure-activity relationship studies on xanthine derivatives indicate that the nature of the substituent at the 8-position significantly influences potency and selectivity. The presence of an 8-phenyl group, and particularly substitutions on this ring, can considerably increase antagonist potency at adenosine receptors. pnas.orgnih.gov For instance, some 8-phenylxanthine (B3062520) derivatives exhibit high affinity for A2A receptors. nih.gov The sulfophenyl group in 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is a bulky and polar substituent that likely plays a significant role in its interaction with the A2 receptor binding pocket.

While its primary characterization is as an A2 receptor antagonist, its interaction with other adenosine receptor subtypes, such as the A1 receptor, is also a relevant aspect of its pharmacological profile. A structurally related compound, 1-Allyl-3,7-dimethyl-8-phenylxanthine, which lacks the sulfo- group, has been identified as an adenosine A1 receptor antagonist. scbt.com This suggests that the core structure of 1-Allyl-3,7-dimethylxanthine (B15131428) is conducive to binding at A1 receptors.

However, studies on water-soluble 8-(p-sulfophenyl)xanthine derivatives have shown that the introduction of the sulfophenyl group can lead to a loss of selectivity between A1 and A2 receptors compared to their non-sulfonated counterparts. nih.gov While these compounds were found to be more potent adenosine antagonists than theophylline (B1681296), they did not exhibit marked selectivity for either A1 or A2 receptors. nih.gov Specific binding affinity data (Ki values) for this compound at A1 receptors is not available in the reviewed scientific literature to make a definitive quantitative comparison.

Modulation of Downstream Cellular Signaling Pathways

The antagonism of adenosine receptors by this compound is expected to modulate downstream intracellular signaling cascades. The activation of A2A adenosine receptors typically leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). As an antagonist, this compound would inhibit this process, leading to a decrease in the downstream signaling pathways associated with adenosine. This can influence the activity of protein kinase A (PKA) and other cAMP-dependent pathways. However, specific studies detailing the direct effect of this compound on cAMP levels have not been identified in the available literature.

Potential Interactions with Other Molecular Targets within the Xanthine Class

Beyond adenosine receptors, xanthine derivatives are known to interact with other molecular targets, most notably phosphodiesterases (PDEs). PDEs are enzymes responsible for the degradation of cyclic nucleotides like cAMP. Inhibition of PDEs by xanthines can lead to an increase in intracellular cAMP levels, a mechanism that contributes to the pharmacological effects of compounds like theophylline.

The potential for this compound to interact with PDEs is a plausible consideration given its xanthine structure. However, specific experimental data on the inhibitory activity of this particular compound against various PDE isoforms is not available in the reviewed scientific literature. Structure-activity relationship studies of other xanthine derivatives have shown that substitutions at the 1-, 3-, 7-, and 8-positions can influence their potency and selectivity as PDE inhibitors. biointerfaceresearch.com Without direct experimental evidence, the extent of its interaction with PDEs remains speculative.

Preclinical Research Applications and Biological Modulations

Investigations in Neurological Systems

The compound has been utilized in medical research to study a range of neurological disorders.

In the field of neurodegenerative diseases, research has employed this compound to investigate conditions such as Parkinson's and Huntington's disease. Animal and cellular models are crucial in understanding the mechanisms of these diseases. For instance, the neurotoxin 3-nitropropionic acid is used to induce a model of Huntington's disease by inhibiting the enzyme succinate (B1194679) dehydrogenase, which leads to oxidative stress and neuronal death, mimicking some of the pathological changes seen in the disease. nih.gov Similarly, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is used to create murine models of Parkinson's disease to study dopaminergic neuron injury. nih.gov The utility of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine in these models lies in its ability to interact with adenosine (B11128) receptors, which are implicated in the pathophysiology of these disorders.

The compound is also a subject of study in the context of ischemic brain injury, such as stroke. Research in this area explores the potential neuroprotective mechanisms that can be elicited by modulating adenosine receptors. Endoplasmic reticulum (ER) stress is a known factor in the cell death associated with brain ischemia. nih.gov

Studies related to sleep disorders have also incorporated this compound. The compound's role as an adenosine receptor antagonist is relevant here, as adenosine is a key regulator of the sleep-wake cycle.

By acting as an adenosine A2 receptor antagonist, this compound can inhibit the downstream signaling pathways associated with adenosine. This inhibitory action modulates various physiological processes, including neurotransmission.

Role in Inflammatory Response Studies and Signaling Pathway Modulation

The antagonism of adenosine A2 receptors by this compound also influences inflammatory responses. This makes it a useful tool for investigating the role of adenosine signaling in inflammation.

Application in Fundamental Cell Signaling Research

In a broader sense, this compound is employed in fundamental biological research to dissect the role of adenosine receptors in a variety of physiological processes. Its specific interaction with adenosine A2 receptors allows for the targeted investigation of these signaling pathways.

Interactive Data Table: Research Applications of this compound

| Research Area | Model/System | Key Focus of Investigation |

| Neurodegenerative Disorders | Parkinson's Disease Models, Huntington's Disease Models | Study of disease mechanisms and adenosine receptor involvement. |

| Ischemic Brain Injury | Stroke Models | Exploration of neuroprotective mechanisms. |

| Sleep Regulation | Sleep Disorder Models | Investigation of adenosine's role in the sleep-wake cycle. |

| Inflammation | Cellular and Animal Models | Study of adenosine signaling in inflammatory responses. |

| Cell Signaling | Various Biological Systems | Investigation of adenosine A2 receptor-mediated pathways. |

Utility as a Molecular Probe and Reference Standard in Biochemical and Pharmacological Assays

This compound is a valuable tool in preclinical research, primarily utilized for its characteristics as a weak, water-soluble antagonist of the adenosine A2A receptor. usbio.netsltung.com.tw Its specific binding properties allow it to serve as a molecular probe to investigate the physiological and pathological roles of adenosine receptors. nih.gov In biochemical assays, its primary application is in the study of adenosine receptor antagonists, where it functions as a reference standard for comparison and validation of new chemical entities. nih.gov

The utility of this compound as a reference standard is underscored by its well-defined chemical and physical properties. These characteristics ensure consistency and reproducibility in experimental settings.

Table 1: Physicochemical Properties of this compound as a Reference Standard

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₄O₅S |

| Molecular Weight | 376.39 g/mol |

| IUPAC Name | 4-(1-allyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)benzenesulfonic acid |

| CAS Number | 149981-25-9 |

| Appearance | White to off-white solid |

| Solubility | Water soluble |

In pharmacological assays, this compound is employed to elucidate the downstream signaling pathways associated with adenosine A2A receptor activation and inhibition. By selectively blocking these receptors, researchers can study their involvement in a variety of physiological processes, including neurotransmission and inflammatory responses. nih.gov

Contributions to Pharmacological Research on Specific Physiological Responses (e.g., Fentanyl-Induced Muscular Rigidity)

The application of this compound has been particularly insightful in the investigation of opioid-induced side effects, such as fentanyl-induced muscular rigidity. A notable study explored the role of central and spinal adenosine receptors in this phenomenon in anesthetized rats. nih.gov Fentanyl is known to induce significant muscular rigidity, which can complicate clinical and anesthetic procedures. sltung.com.twnih.govcmaj.ca

In this preclinical study, 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine (referred to in the study as ADSPX), a hydrophilic adenosine A1 antagonist, was administered to investigate its effects on fentanyl-induced electromyographic (EMG) activation in the sacrococcygeal dorsalis lateralis muscle, a proxy for muscular rigidity. nih.gov The research provided evidence that adenosine receptors in the spinal cord are critically involved in mediating this rigidity. nih.gov

The study demonstrated that intracerebroventricular (i.c.v.) administration of the compound did not block the rigidity, except at the highest dose. nih.gov However, when administered intrathecally (i.t.), directly into the spinal canal, it was effective at suppressing the fentanyl-induced muscle activation. nih.gov

Table 2: Effect of 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine (ADSPX) on Fentanyl-Induced Muscular Rigidity in Rats

| Administration Route | Dose (nmol) | Effect on Fentanyl-Induced EMG Activation |

|---|---|---|

| Intracerebroventricular (i.c.v.) | 20 | No blockage |

| Intracerebroventricular (i.c.v.) | 40 | No blockage |

| Intracerebroventricular (i.c.v.) | 80 | Blockage |

| Intrathecal (i.t.) | 20 | Appreciable suppression |

| Intrathecal (i.t.) | 40 | Appreciable suppression |

| Intrathecal (i.t.) | 80 | Appreciable suppression |

Data sourced from a study on the involvement of spinal adenosine A1 and A2 receptors in fentanyl-induced muscular rigidity in the rat. nih.gov

These findings suggest a more significant role for spinal adenosine A1 receptors compared to those in the brain in the manifestation of fentanyl-induced muscular rigidity. nih.gov This research highlights the utility of this compound as a pharmacological tool to dissect the complex neural pathways underlying opioid effects and to identify potential therapeutic targets for mitigating adverse reactions.

Structure Activity Relationship Sar Studies of Xanthine Derivatives

Impact of Substitutions on Adenosine (B11128) Receptor Affinity and Selectivity

The affinity and selectivity of xanthine (B1682287) derivatives for adenosine receptors are highly dependent on the nature and position of substituents on the xanthine core. Modifications at the N1, N3, N7, and C8 positions have been extensively explored to develop compounds with desired pharmacological profiles.

Substitutions at the nitrogen atoms of the xanthine ring system play a pivotal role in determining the potency and selectivity of these compounds as adenosine receptor antagonists.

N1 and N3 Positions: Early modifications of naturally occurring xanthines like theophylline (B1681296) (1,3-dimethylxanthine) and caffeine (B1668208) (1,3,7-trimethylxanthine) demonstrated that altering the alkyl groups at the N1 and N3 positions could significantly enhance receptor affinity. nih.gov Elongating the methyl groups to larger alkyl chains, such as propyl or butyl, has been a particularly effective strategy. For instance, replacing the 1,3-dimethyl groups with 1,3-dipropyl groups can increase affinity for the A1 adenosine receptor by approximately 20-fold. nih.gov SAR studies indicate that for high A1 affinity, a small alkyl group like methyl, ethyl, or propyl at the N1 position is optimal. nih.gov Similarly, N1-propyl substitution has been shown to be favorable for A2B receptor affinity. mdpi.comsemanticscholar.org The most common substituents at the N3 position in selective A2A antagonists are small alkyl groups such as methyl and propyl. nih.gov Research has also shown that propyl and butyl substituents at both N1 and N3 positions tend to confer a preference for A1 and A2B adenosine receptors. nih.gov

N7 Position: The presence of a substituent at the N7 position significantly impacts selectivity. For many potent A1 and A2A antagonists, methylation at the N7 position is a key requirement. nih.gov However, an 8-phenyl substituent, which markedly increases the activity of theophylline (1,3-dimethylxanthine), has little effect on the activity of caffeine (1,3,7-trimethylxanthine) at adenosine receptors. nih.gov This suggests a complex interplay between the substituents at the N7 and C8 positions. The introduction of bulkier 8-cycloalkyl groups can dramatically increase the activity of N7-methylated compounds like caffeine at A2 receptors. nih.gov

The table below summarizes the general influence of alkyl substitutions at N1, N3, and N7 positions on adenosine receptor affinity.

| Position | Alkyl Group | Effect on Receptor Affinity | Receptor Preference |

| N1 | Propyl, Ethyl | Increased Affinity mdpi.com | A1, A2B nih.govnih.gov |

| N3 | Propyl, Butyl | Increased Affinity | A1, A2B nih.gov |

| N1 & N3 | Dipropyl | ~20-fold increase in A1 affinity compared to dimethyl nih.gov | A1 nih.gov |

| N7 | Methyl | Generally required for high A1/A2A affinity nih.gov | A1, A2A nih.gov |

The C8 position of the xanthine scaffold is a critical site for modification to enhance potency and introduce subtype selectivity.

Phenyl Group: The introduction of an aryl group, particularly a phenyl ring, at the C8 position generally increases A1 adenosine receptor affinity by at least an order of magnitude. nih.gov For xanthines that are not substituted at the N7 position, such as theophylline (1,3-dimethylxanthine) and 1,3-dipropylxanthine, the addition of an 8-phenyl group markedly enhances activity. nih.gov This modification led to the development of potent antagonists like 1,3-diethyl-8-phenylxanthine (B14048) (DPX). nih.gov However, these 8-phenylxanthine (B3062520) derivatives often suffer from low aqueous solubility, which can limit their bioavailability. nih.gov

Sulfophenyl Group: To address the issue of poor water solubility associated with the 8-phenyl group, charged substituents like a sulfo group are introduced onto the phenyl ring, creating an 8-(p-sulfophenyl) moiety. nih.gov This modification generally increases water solubility but often comes at the cost of reduced potency and A1 receptor selectivity. nih.gov Despite this general trend, some specific derivatives, such as 1,3-dipropyl-8-(p-sulfophenyl)xanthine, retain selectivity for A1 receptors. nih.gov Conversely, 8-(p-sulfophenyl) derivatives of N7-methylated xanthines, like caffeine, have been found to be somewhat selective for A2 receptors. nih.gov This highlights the nuanced effects of the sulfophenyl group, which are highly dependent on the substitution pattern on the rest of the xanthine core.

The following table illustrates the impact of C8-phenyl and C8-sulfophenyl substitutions on the activity of various xanthine derivatives.

| Parent Xanthine | C8-Substituent | Effect on Activity/Affinity | Receptor Selectivity |

| Theophylline (1,3-dimethylxanthine) | Phenyl | Markedly Increased nih.gov | A1 Selective nih.gov |

| Theophylline (1,3-dimethylxanthine) | p-Sulfophenyl | Decreased vs. Phenyl nih.gov | A1 Selective nih.gov |

| 1,3-Dipropylxanthine | Phenyl | Markedly Increased nih.gov | Potent at all receptors nih.gov |

| 1,3-Dipropylxanthine | p-Sulfophenyl | Decreased vs. Phenyl nih.gov | A1 Selective nih.gov |

| Caffeine (1,3,7-trimethylxanthine) | Phenyl | Little Effect nih.gov | - |

| Caffeine (1,3,7-trimethylxanthine) | p-Sulfophenyl | - | Somewhat A2 Selective nih.gov |

Correlation of Structural Features with Specific Biological Activities

The interplay between substituents is crucial. For example, 8-cycloalkyl substituents markedly increase A2 receptor activity for N7-methylated xanthines like caffeine, leading to A2-selective compounds. nih.gov In contrast, the same 8-cycloalkyl groups on xanthines lacking the N7-methyl group, such as theophylline, result in pronounced A1 selectivity. nih.gov

The introduction of a phenylsulfonamide-based substituent at the C8 position, combined with a propyl group at N1, has been shown to produce compounds with very high affinity and selectivity for the A2B receptor. mdpi.comsemanticscholar.org This demonstrates how a specific combination of N1 and C8 substituents can precisely tune the molecule's interaction towards a single receptor subtype.

Furthermore, tricyclic xanthine derivatives, where a third ring is fused to the xanthine core, represent another strategy. These constrained analogues of 8-styrylxanthines can exhibit high affinity for A1 and A2A receptors, with the elongation of alkyl chains at the N1 and N3 positions further increasing A1 affinity. nih.gov

The biological activities of xanthine derivatives are not limited to adenosine receptor antagonism. Different structural modifications have led to compounds with insecticidal and fungicidal properties, indicating the versatility of the xanthine scaffold in medicinal and agricultural chemistry. nih.gov

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are central to the analysis of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine, enabling its separation from complex matrices and subsequent quantification. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are the predominant techniques utilized.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of xanthine (B1682287) derivatives due to its high resolution and sensitivity. While specific HPLC methods for the routine analysis of this compound are not extensively detailed in publicly available literature, the general principles for separating xanthine compounds are well-established.

Typically, reversed-phase HPLC is employed, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase. For instance, a study on new xanthine derivatives utilized a high-performance liquid chromatography system with a Phenomenex C18 column (250 mm length, 4.6 mm internal diameter, 5 µm particle size). cellulosechemtechnol.ro The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. cellulosechemtechnol.ro The gradient of the mobile phase can be adjusted to achieve optimal separation. Detection is commonly performed using a UV-Vis detector, as xanthine derivatives exhibit characteristic absorbance in the UV range. cellulosechemtechnol.ro For example, a study on various xanthine derivatives used a UV-VIS spectrum range of 190-360 nm for detection. cellulosechemtechnol.ro

A developed HPLC method for other bioactive compounds in tea, including the related methylxanthines, utilized a gradient elution with a photodiode array detector for separation and detection. thescipub.com This highlights the adaptability of HPLC for analyzing complex mixtures containing compounds with similar structural scaffolds. thescipub.com

Table 1: Illustrative HPLC Parameters for Analysis of Xanthine Derivatives

| Parameter | Example Condition |

| Column | Phenomenex C18, 5 µm (250 x 4.6 mm) cellulosechemtechnol.ro |

| Mobile Phase | Phosphate buffer (e.g., 8 mM, pH 4.8) and Acetonitrile (gradient) |

| Flow Rate | 1.0 mL/minute |

| Detector | UV-Vis Diode Array Detector |

| Wavelength | Scanning from 190 nm to 400 nm |

| Injection Volume | 50 µL |

Note: This table represents typical conditions for related compounds and serves as a general guideline. Specific method development and validation would be required for this compound.

HPTLC separates compounds based on their differential migration on a stationary phase (typically silica (B1680970) gel) under the influence of a mobile phase. This technique is particularly useful for screening multiple samples simultaneously.

Spectroscopic Approaches for Characterization

Spectroscopic techniques are indispensable for the structural characterization of this compound.

UV-Visible spectrophotometry is a fundamental technique used for the characterization and quantification of this compound. The presence of the xanthine chromophore in its structure results in distinct absorption maxima in the ultraviolet region of the electromagnetic spectrum.

The sodium salt of 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine, when dissolved in methanol, exhibits characteristic maximum absorbance wavelengths (λmax). lgcstandards.comusbio.net These values are crucial for both qualitative identification and for developing quantitative spectrophotometric assays. lgcstandards.comusbio.net

Table 2: UV Absorption Maxima of 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt in Methanol

| Wavelength (λmax) | Molar Absorptivity (log ε) |

| 203 nm | 4.45 |

| 239 nm | 4.34 |

| 301 nm | 4.26 |

Source: LGC Standards, United States Biological lgcstandards.comusbio.net

Hyphenated Techniques for Comprehensive Analysis (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS))

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), provide an unparalleled level of sensitivity and specificity for the analysis of this compound. This powerful combination leverages the separation capabilities of HPLC with the mass-based detection of mass spectrometry.

While specific LC-MS studies focused solely on this compound are not widely documented, the application of LC-MS for the analysis of other xanthine derivatives and related compounds is extensive. For instance, a method using electrospray ionization ion mobility spectrometry (a technique related to mass spectrometry) has been developed for the simultaneous determination of caffeine (B1668208) and theophylline (B1681296). This demonstrates the potential for developing highly selective and sensitive methods for the target compound.

LC-MS analysis would provide not only the retention time from the chromatography but also the mass-to-charge ratio (m/z) of the parent ion and its fragments, offering definitive structural confirmation.

Extraction Methods from Research Matrices

The effective extraction of this compound from various research matrices (e.g., biological fluids, cell culture media) is a critical prerequisite for accurate analysis. The choice of extraction method depends on the nature of the matrix and the physicochemical properties of the compound.

Given that 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine is a water-soluble salt, extraction from aqueous research matrices might involve techniques like solid-phase extraction (SPE). SPE cartridges with appropriate stationary phases can be used to selectively retain the analyte while allowing interfering substances to pass through. The analyte can then be eluted with a suitable solvent.

For extraction from more complex matrices, a liquid-liquid extraction (LLE) might be employed, partitioning the compound between two immiscible solvents based on its solubility. The synthesis of the related compound 1-allyl-3,7-dimethylxanthine (B15131428) involved a final step of crystallization from water and extraction of the remainder from the filtrate by shaking with chloroform (B151607), indicating the utility of solvent extraction methods. google.com The selection of solvents would be crucial to ensure efficient recovery.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely utilized technique for the purification and concentration of analytes from complex samples. nih.gov It is favored for its high recovery rates, efficiency in removing interfering matrix components, and the ability to handle multiple samples simultaneously. tandfonline.combohrium.com The methodology involves passing the liquid sample through a sorbent bed packed in a cartridge. The analyte of interest is retained on the sorbent, while the unretained matrix components are washed away. Subsequently, the analyte is eluted using a small volume of an appropriate solvent.

For a polar compound like this compound, a reversed-phase SPE cartridge, such as C18 or a hydrophilic-lipophilic balanced (HLB) polymer, would be a suitable choice. nih.govresearchgate.net The selection of the sorbent is critical and depends on the polarity of the analyte and the matrix. The general steps for an SPE procedure for the extraction of this compound from a biological fluid like plasma would be as follows:

Conditioning: The SPE cartridge is first conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer) to activate the sorbent.

Loading: The pre-treated biological sample is then loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent to remove endogenous interferences without eluting the target analyte.

Elution: Finally, a strong organic solvent is used to elute the retained this compound.

The efficiency of SPE is influenced by several factors including the type of sorbent, the pH of the sample, the composition and volume of the wash and elution solvents, and the flow rate. Optimization of these parameters is crucial for achieving high recovery and minimizing matrix effects.

| Parameter | Condition | Rationale |

|---|---|---|

| SPE Sorbent | Reversed-Phase C18 or HLB | Effective for retaining polar compounds from aqueous matrices. |

| Sample Pre-treatment | Dilution with acidic buffer (e.g., 2% phosphoric acid) | To improve binding to the sorbent and disrupt protein binding. |

| Wash Solvent | 5% Methanol in water | To remove hydrophilic interferences without eluting the analyte. |

| Elution Solvent | Methanol or Acetonitrile | To effectively desorb the analyte from the sorbent. |

| Expected Recovery | > 85% | High recovery is a key advantage of SPE. |

| Matrix Effect | Low to moderate | SPE is effective at removing matrix components that can cause ion suppression or enhancement in MS detection. |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic sample preparation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. arcjournals.org For the analysis of xanthine derivatives, LLE is a viable option, particularly when dealing with less complex matrices or when a high degree of pre-concentration is not the primary goal. tandfonline.combohrium.com

The selection of the organic solvent is the most critical parameter in LLE. The ideal solvent should have a high affinity for the analyte and be immiscible with the aqueous sample. For a polar compound like this compound, a relatively polar organic solvent that is immiscible with water, such as ethyl acetate (B1210297) or a mixture of chloroform and isopropanol, could be employed. scielo.br The pH of the aqueous phase can be adjusted to optimize the partitioning of the analyte into the organic phase.

A typical LLE procedure would involve:

Mixing the biological sample with a specific volume of the organic extraction solvent.

Vigorous shaking or vortexing to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

Centrifugation to achieve a clear separation of the two phases.

Aspiration of the organic layer containing the analyte.

Evaporation of the organic solvent and reconstitution of the residue in the mobile phase for analysis.

While LLE is a relatively simple and inexpensive technique, it can be labor-intensive, time-consuming, and may result in the co-extraction of interfering substances. arcjournals.org

| Parameter | Condition | Rationale |

|---|---|---|

| Extraction Solvent | Ethyl Acetate or Chloroform/Isopropanol mixture | Provides good recovery for many polar to moderately polar compounds. |

| Sample pH | Adjusted to be slightly acidic | To ensure the analyte is in its non-ionized form, enhancing its solubility in the organic solvent. |

| Phase Ratio (Organic:Aqueous) | 3:1 to 5:1 | A larger volume of organic solvent can improve extraction efficiency. |

| Expected Recovery | 70-90% | Recovery can be variable and is often lower than SPE. |

| Matrix Effect | Moderate to high | LLE is generally less clean than SPE, leading to a higher potential for matrix effects. |

Protein Precipitation Techniques

Protein precipitation is the simplest and fastest method for sample preparation, particularly for plasma and serum samples. mdpi.com The principle involves the addition of a precipitating agent to the sample, which denatures and precipitates the proteins. After centrifugation, the clear supernatant containing the analyte is collected for analysis.

Commonly used protein precipitating agents include organic solvents like acetonitrile and methanol, or acids such as trichloroacetic acid (TCA) and perchloric acid. mdpi.comnih.gov For the analysis of xanthine derivatives, acetonitrile is often preferred as it is an effective precipitating agent and is compatible with reversed-phase HPLC. uw.edu.pl

The procedure for protein precipitation is straightforward:

Addition of a precipitating agent (e.g., acetonitrile) to the plasma sample, typically in a 2:1 or 3:1 ratio (volume of precipitant to sample).

Vortex mixing to ensure complete protein precipitation.

Centrifugation at high speed to pellet the precipitated proteins.

Collection of the supernatant for direct injection into the analytical instrument or after an evaporation and reconstitution step.

While protein precipitation is rapid and cost-effective, it is the least selective of the three methods. It may not effectively remove all matrix interferences, which can lead to significant matrix effects and potentially compromise the accuracy and precision of the assay. mdpi.com

| Parameter | Condition | Rationale |

|---|---|---|

| Precipitating Agent | Acetonitrile | Effective at precipitating proteins and compatible with RP-HPLC. |

| Ratio (Precipitant:Sample) | 3:1 (v/v) | Ensures complete precipitation of proteins. |

| Centrifugation Speed | >10,000 x g | To obtain a clear supernatant free of particulate matter. |

| Expected Recovery | > 90% | High recovery is typical as the analyte remains in the supernatant. |

| Matrix Effect | High | This method is the least clean, with a high probability of ion suppression or enhancement. |

Computational and in Silico Studies

Molecular Docking Analyses for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine, which is known as a weak adenosine (B11128) A2 receptor antagonist, molecular docking would be instrumental in visualizing its interaction with the receptor's binding site. scbt.comusbio.net

In typical molecular docking studies of xanthine (B1682287) derivatives targeting adenosine receptors, the ligand is placed into the binding pocket of the receptor's three-dimensional structure. nih.govacs.org The process involves sampling a wide range of conformations and orientations of the ligand within the binding site and scoring them based on their binding affinity. This scoring is often calculated using a function that accounts for various non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

For this compound, docking simulations would likely explore the interactions between its constituent groups—the allyl group at the N1 position, the dimethyl groups at the N3 and N7 positions, and the sulfophenyl group at the C8 position—with key amino acid residues in the adenosine A2A receptor binding pocket. nih.govnih.gov These studies can reveal crucial structural components necessary for ligand recognition and affinity. nih.gov

Table 1: Illustrative Molecular Docking Parameters for Xanthine Derivatives with Adenosine Receptors

| Parameter | Description | Typical Value/Software |

| Receptor Target | Protein structure used for docking. | Human Adenosine A2A Receptor (PDB ID: 2YDO) |

| Ligand Preparation | 3D structure generation and energy minimization. | ChemDraw, Avogadro |

| Docking Software | Program used to perform the docking simulation. | AutoDock, Schrödinger Maestro, GOLD |

| Scoring Function | Algorithm to estimate binding affinity. | Vina Score, GlideScore, ChemScore |

| Key Interacting Residues | Amino acids in the receptor forming significant bonds. | Asn253, Phe168, Ile274 |

This table is illustrative and based on typical parameters used in molecular docking studies of similar compounds.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics for a small, critical region of a system (e.g., the ligand and the active site of a receptor) with the efficiency of molecular mechanics for the larger, surrounding part of the system (e.g., the rest of the protein and solvent). nih.govyoutube.comrsc.org

For understanding the interaction of this compound with its biological target, QM/MM calculations could provide a more accurate description of the electronic effects during ligand binding, such as charge transfer and polarization, which are not fully captured by classical molecular mechanics. nih.govrsc.org These calculations are particularly useful for studying enzyme-catalyzed reactions or, in this case, the finer details of ligand-receptor binding that might influence antagonist potency. nih.gov For instance, QM/MM can be used to investigate the relative stability of reaction intermediates at an active site. nih.gov

Density Functional Theory (DFT) Applications in Structural and Interaction Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. usst.edu.cnresearchgate.netccsenet.org In the context of this compound, DFT would be applied to analyze its molecular structure, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. usst.edu.cnnih.govnih.gov

DFT calculations can provide insights into the molecule's reactivity and the nature of the chemical bonds within its structure. ccsenet.org For example, the calculated HOMO-LUMO energy gap can be correlated with the chemical reactivity and stability of the molecule. nih.govnih.gov Furthermore, DFT can be used to model the transition state structures of enzyme-catalyzed reactions involving xanthine derivatives, which is crucial for understanding their metabolic pathways. ccsenet.org Recent studies on other xanthine alkaloids have utilized DFT to analyze their molecular structures and vibrational spectra, demonstrating the utility of this method for this class of compounds. usst.edu.cnresearchgate.net

Table 2: Illustrative DFT Calculation Parameters for Xanthine Derivatives

| Parameter | Description | Typical Value/Software |

| Functional | The approximation to the exchange-correlation energy. | B3LYP |

| Basis Set | The set of functions used to build the molecular orbitals. | 6-31G(d,p), 6-311G(d,p) |

| Software | Program used for DFT calculations. | Gaussian, ORCA, GAMESS |

| Calculated Properties | Key electronic and structural parameters. | HOMO/LUMO energies, Mulliken charges, bond lengths, bond angles |

This table is illustrative and based on typical parameters used in DFT studies of similar compounds.

Prediction of Interactions with Biological Targets and Enzymes

In silico tools and databases can be used to predict the potential biological targets of a compound. For this compound, such predictions would likely corroborate its known activity as an adenosine receptor antagonist. scbt.comusbio.net Beyond this, computational approaches can suggest potential off-target interactions, which is valuable for understanding the broader pharmacological profile of a compound.

Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the biological activity of new compounds based on their chemical structure. nih.govtandfonline.com For xanthine derivatives, QSAR models have been developed to predict their affinity for adenosine receptor subtypes. nih.gov These models use molecular descriptors (e.g., physicochemical properties, topological indices) to build a mathematical relationship with the biological activity. Such models could be used to predict the potency of this compound and to design new derivatives with improved affinity or selectivity.

Application in Understanding Chemical Reaction Mechanisms

Computational chemistry plays a significant role in elucidating chemical reaction mechanisms. For this compound, this could involve studying its synthesis, metabolism, or degradation pathways. DFT and other quantum chemical methods can be used to model the reaction coordinates, identify transition states, and calculate activation energies for various potential reactions. ccsenet.org

For instance, the synthesis of this compound involves steps like the alkylation of a xanthine precursor with an allyl group and subsequent sulfonation. nih.gov Computational modeling could be used to optimize reaction conditions by providing a deeper understanding of the underlying mechanisms. Similarly, the metabolic fate of the compound, which may involve oxidation, reduction, or substitution reactions, can be investigated using these computational tools.

Future Directions in Academic Research

Further Elucidation of Broader Pharmacological Profiles

The existing characterization of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine presents a degree of ambiguity that necessitates further investigation. The compound has been variously described as a weak water-soluble adenosine (B11128) A2 receptor antagonist and, in other contexts, as a potent antagonist of the adenosine A1 receptor. scbt.com This discrepancy highlights a critical gap in the understanding of its pharmacological profile.

Future research should prioritize a systematic and quantitative evaluation of the compound's interaction with the full spectrum of adenosine receptor subtypes (A1, A2A, A2B, and A3). This would involve conducting comprehensive in vitro binding assays to determine key parameters such as affinity (Ki) and potency (IC50/EC50) at each receptor. Such studies are crucial to resolve the existing contradictions and to establish a definitive and reliable pharmacological profile.

Furthermore, the influence of its structural features, particularly the sulfonate group on the phenyl ring which enhances its water solubility, warrants detailed investigation. scbt.com It is important to understand how this modification impacts receptor binding kinetics, including association and dissociation rates, and how these properties translate to its functional activity in cellular and physiological models. scbt.com Elucidating these aspects will provide a more nuanced understanding of its mechanism of action.

Development of Novel Research Tools and Chemical Probes

While this compound has been listed as a reagent in patent applications concerning the synthesis and detection of nucleic acids, its specific role and utility as a research tool are not well-documented in publicly available literature. googleapis.com This suggests an untapped potential for its development into more sophisticated chemical probes.

Future academic endeavors could focus on modifying the this compound scaffold to create novel research tools. For instance, the synthesis of radiolabeled or fluorescently tagged derivatives could enable its use in receptor localization studies, in vitro and in vivo imaging, and high-throughput screening assays. The development of such probes would be invaluable for visualizing and quantifying the distribution and dynamics of the adenosine receptors it targets.

Moreover, its application in the development of assays for detecting biomolecules, as hinted at in patent literature, could be a fruitful area of research. googleapis.com Investigations into how its structure can be functionalized for conjugation to other molecules, such as biotin (B1667282) or photoaffinity labels, could expand its utility in biochemical and cell biology research, allowing for the identification and characterization of its binding partners and downstream signaling pathways.

Advanced Structural Modifications for Enhanced Target Selectivity

The development of adenosine receptor ligands with high subtype selectivity is a significant goal in medicinal chemistry. Currently, there is a lack of published research on the systematic structural modification of this compound to enhance its target selectivity.

Future academic research should explore the structure-activity relationships (SAR) of the this compound molecule. This would involve the synthesis of a library of derivatives with modifications at various positions, including the allyl group at the N1 position, the methyl groups at the N3 and N7 positions, and the sulfophenyl group at the C8 position. By systematically altering these substituents, researchers can probe the molecular determinants of its binding affinity and selectivity for different adenosine receptor subtypes.

The insights gained from such SAR studies would guide the rational design of novel analogs with improved pharmacological properties. For example, modifications could be designed to exploit subtle differences in the orthosteric or allosteric binding pockets of the adenosine receptor subtypes, leading to the development of highly selective antagonists or even agonists. These new chemical entities would not only be valuable as research tools but could also serve as lead compounds for therapeutic development.

Integration with Systems Biology Approaches for Network-Level Understanding

The use of this compound within a systems biology framework is an area that remains entirely unexplored. Systems biology aims to understand the complex interactions within biological systems as a whole, and chemical probes are essential tools in this endeavor.

Future research could integrate the use of this compound and its more selective derivatives, once developed, into systems-level analyses. For example, by selectively modulating a specific adenosine receptor subtype, researchers could employ transcriptomic, proteomic, and metabolomic approaches to map the downstream signaling networks and cellular responses. This would provide a global view of the physiological roles of the targeted receptor in a particular cell type or tissue.

Furthermore, computational modeling and network analysis could be used to simulate the effects of receptor modulation by this compound, helping to predict off-target effects and identify novel points of intervention within the broader signaling landscape. Such an integrated approach would move beyond a single target-single ligand interaction to a more holistic understanding of the compound's impact on complex biological networks.

Q & A

Q. What are the established synthetic routes for 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of xanthine derivatives typically involves nucleophilic substitution or condensation reactions. For example, 8-chloromethylxanthines can react with hydrazine hydrate to form hydrazinemethyl derivatives, as demonstrated in similar compounds . Key variables include solvent choice (e.g., aqueous dioxane), temperature (reflux conditions), and stoichiometric ratios. Optimization studies using factorial design (e.g., varying pH, temperature, and catalyst concentrations) are critical to maximizing yield and minimizing byproducts . Elemental analysis and ¹H NMR spectroscopy are essential for verifying structural integrity and purity .

Q. How are the physical-chemical properties (e.g., solubility, stability) of this compound characterized?

Methodological Answer: Standard protocols include:

- Solubility: Tested in protic (water, ethanol) and aprotic solvents (DMSO, DMF) under controlled temperatures .

- Stability: Assessed via accelerated degradation studies (e.g., exposure to light, heat, or acidic/basic conditions) with HPLC or UV-Vis monitoring .

- Thermal Analysis: Differential scanning calorimetry (DSC) determines melting points and polymorphic transitions .

Q. What spectroscopic techniques are most reliable for confirming the structure of this xanthine derivative?

Methodological Answer:

- ¹H NMR: Identifies substituent positions (e.g., allyl or sulfophenyl groups) via chemical shifts and splitting patterns. For example, aromatic protons in sulfophenyl groups appear as distinct multiplets .

- Elemental Analysis: Validates empirical formulas (C, H, N, S content) .

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and interaction with biological targets .

- Molecular Docking: Simulates binding affinities to receptors (e.g., adenosine receptors) using software like AutoDock Vina. Validate results with in vitro assays (e.g., competitive binding studies) .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar xanthines?

Methodological Answer:

- Meta-Analysis: Systematically compare published datasets to identify variables (e.g., assay conditions, cell lines) causing discrepancies .

- Dose-Response Studies: Re-evaluate activity across a concentration gradient to confirm potency thresholds .

- Structural-Activity Relationship (SAR) Models: Use regression analysis to correlate substituent effects (e.g., sulfophenyl vs. benzyl groups) with activity .

Q. How can factorial design optimize the synthesis of this compound for scale-up in preclinical studies?

Methodological Answer:

- Screening Experiments: Test factors like reaction time, solvent polarity, and catalyst type using a Plackett-Burman design .

- Response Surface Methodology (RSM): Model interactions between variables (e.g., temperature and pressure) to identify optimal conditions .

- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., in-line FTIR) to ensure consistency during scale-up .

Q. What are the challenges in quantifying sulfophenyl group reactivity in aqueous versus non-aqueous media?

Methodological Answer:

- Kinetic Studies: Measure reaction rates under varying solvent conditions (e.g., dielectric constant) using stopped-flow spectroscopy .

- pH-Dependent Stability: Use potentiometric titrations to assess sulfonic acid dissociation and its impact on reactivity .

- Solvent Effects: Compare activation energies (via Arrhenius plots) in polar aprotic vs. protic solvents .

Data Analysis and Interpretation

Q. How should researchers handle uncertainties in spectroscopic data (e.g., overlapping NMR peaks)?

Methodological Answer:

Q. What statistical methods are appropriate for analyzing dose-dependent biological responses?

Methodological Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values .

- ANOVA: Compare means across treatment groups with post-hoc tests (e.g., Tukey’s HSD) .

- Principal Component Analysis (PCA): Identify latent variables influencing activity .

Future Research Directions

Q. How can hybrid methodologies (e.g., chemo-enzymatic synthesis) improve the stereoselectivity of xanthine derivatives?

Methodological Answer:

- Enzyme Screening: Test lipases or oxidoreductases for regioselective modifications .

- Dynamic Kinetic Resolution: Combine enzymatic catalysis with racemization catalysts to enhance enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.